
2-(3-Methylthiophen-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . It features a thiophene ring substituted with a methyl group at the 3-position and a butanoic acid chain at the 2-position. This compound is known for its unique blend of reactivity and selectivity, making it valuable in various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another method involves the condensation reactions, such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form thiophene derivatives . The Paal–Knorr reaction is also notable, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to produce thiophene derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The Suzuki–Miyaura coupling is favored for its efficiency and scalability .
化学反应分析
Types of Reactions
2-(3-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2-(3-Methylthiophen-2-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, impacting biological pathways.
Industry: Its unique reactivity makes it valuable in the production of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can improve cognitive function in conditions like Alzheimer’s disease.
Neurotransmitter Regulation: It also inhibits monoamine oxidase, increasing levels of neurotransmitters such as dopamine and serotonin, which can improve mood and behavior in depression.
相似化合物的比较
Similar Compounds
2-(2-Methylthiophen-3-yl)butanoic acid: Similar in structure but with a different substitution pattern.
Thiophene derivatives: These include various thiophene-based compounds used in medicinal chemistry and material science.
Uniqueness
2-(3-Methylthiophen-2-yl)butanoic acid stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular interactions .
属性
分子式 |
C9H12O2S |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
2-(3-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-3-7(9(10)11)8-6(2)4-5-12-8/h4-5,7H,3H2,1-2H3,(H,10,11) |
InChI 键 |
GLYAZUCVMJUZJG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(C=CS1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


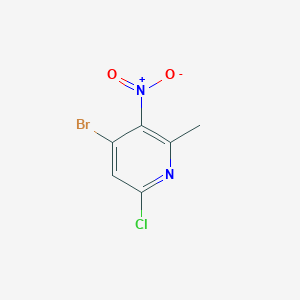
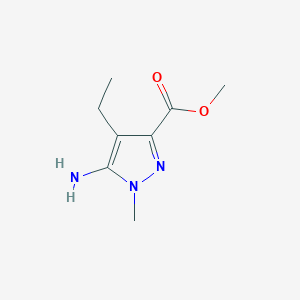
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
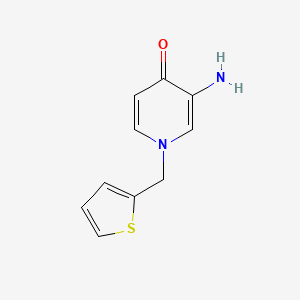
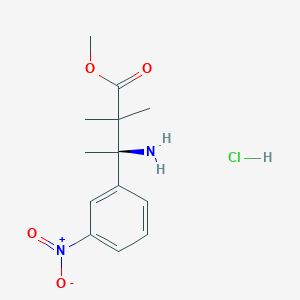
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
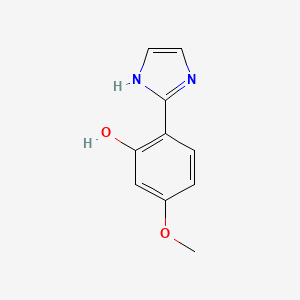
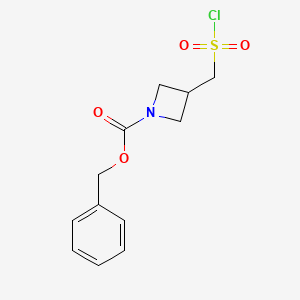
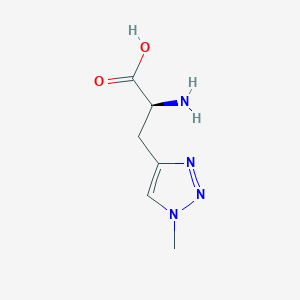
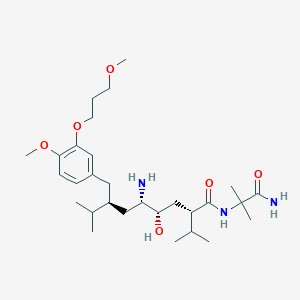
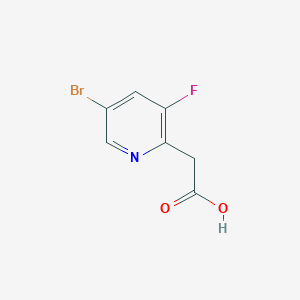
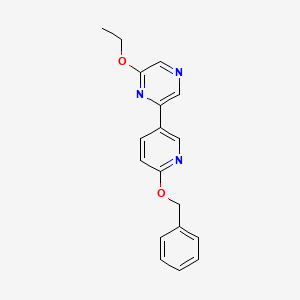
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

